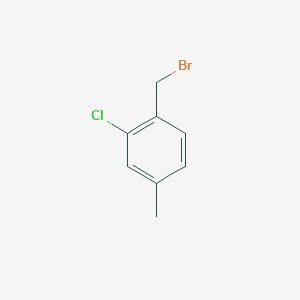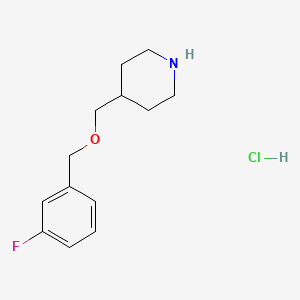![molecular formula C16H25BN2O3 B1444796 3-乙基-1-[2-甲基-4-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基]脲 CAS No. 854074-34-3](/img/structure/B1444796.png)
3-乙基-1-[2-甲基-4-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基]脲
描述
3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is an organic compound that features a urea moiety attached to a phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group
科学研究应用
3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be employed in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea typically involves the following steps:
Formation of the Phenyl Urea Core: The initial step involves the reaction of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with ethyl isocyanate under controlled conditions to form the urea linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for the controlled addition of reagents and monitoring of reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification and Isolation: Implementing large-scale purification methods such as crystallization and distillation to isolate the final product.
化学反应分析
Types of Reactions
3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
作用机制
The mechanism of action of 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The urea moiety can form hydrogen bonds with biological molecules, while the phenyl ring and dioxaborolan group can participate in various interactions, such as π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate: Similar structure but with a carbamate group instead of a urea moiety.
3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea: Contains a thiourea group, which can exhibit different reactivity and biological activity.
3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amide: Features an amide group, which can influence the compound’s properties and applications.
Uniqueness
The uniqueness of 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea lies in its combination of a urea moiety with a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
1-ethyl-3-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-7-18-14(20)19-13-9-8-12(10-11(13)2)17-21-15(3,4)16(5,6)22-17/h8-10H,7H2,1-6H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDDYABFBXFNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



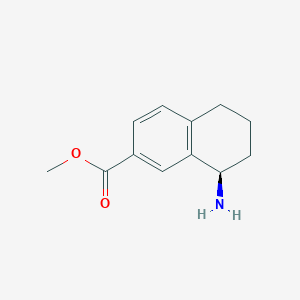


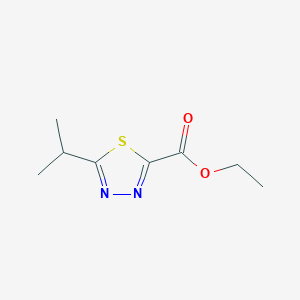



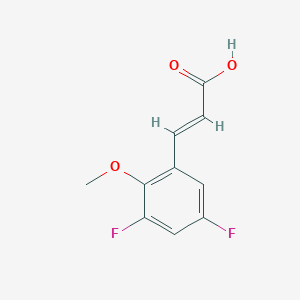

![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)

